Cas no 6064-83-1 (2-(Phosphonooxy)benzoic acid)

2-(Phosphonooxy)benzoic acid structure
2-(Phosphonooxy)benzoic acid structure
Nome del prodotto:2-(Phosphonooxy)benzoic acid
Numero CAS:6064-83-1
MF:C7H7O6P
MW:218.1006
MDL:MFCD00042645
CID:85527
PubChem ID:3418

2-(Phosphonooxy)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Carboxyphenyl phosphate
    • o-(Phosphonooxy)benzoic acid
    • Fosfosal
    • Salicyl phosphate
    • 2-(Phosphonooxy)benzoic Acid [for Biochemical Research]
    • 2-(Phosphonooxy)benzoic acid
    • 2-phosphonooxybenzoic acid
    • o-Carboxyphenylphosphate
    • Disdolen
    • o-Carboxyphenyl phosphate
    • 2-Phosphonoxybenzoic acid
    • Phosphonoxybenzoic acid
    • Fosfosal [INN]
    • Benzoic acid, o-(phosphonooxy)-
    • Salicylic acid dihydrogen phosphate
    • UR 1521
    • 2-Phosphonoxybenzoesaeure
    • Fosfosalum [INN-Latin]
    • Benzoic acid, 2-(phosphonooxy)-
    • UR 1522
    • Salicylic acid phosphate
    • 2-Phosphonoxybenzoesaeure [German]
    • E
    • NS00034419
    • 2-phosphonoxy benzoic acid
    • D07991
    • NSC758155
    • VU0243472-2
    • SR-01000872625-1
    • NCGC00094938-02
    • HY-N7138
    • Prestwick0_000815
    • Prestwick2_000815
    • HMS2097D11
    • SBI-0051697.P002
    • WLN: QVR BOPQQO
    • AKOS015958782
    • EINECS 227-993-5
    • KBio1_000048
    • 2-Phosphonooxy-benzoic acid
    • Prestwick1_000815
    • NCGC00016668-02
    • HMS500C10
    • Spectrum3_000940
    • SR-01000872625-2
    • BSPBio_000709
    • SPECTRUM1502012
    • NCGC00016668-06
    • Fosfosalum
    • Aydolid
    • DISODIUM SALICYLPHOSPHATE [INCI]
    • 2-(Phosphonooxy)benzoicacid
    • EN300-240218
    • NSC-758155
    • CHEBI:94564
    • FOSFOSAL [MART.]
    • HMS1570D11
    • KBio2_006963
    • CAS-6064-83-1
    • BRN 2619142
    • NINDS_000048
    • DTXSID9045394
    • Spectrum4_001039
    • Spectrum2_001458
    • KBio2_004395
    • SALICYLIC ACID PHOSPHATE DISODIUM SALT
    • CHEMBL287275
    • SR-01000872625
    • Q27166397
    • Prestwick3_000815
    • Fosfosal (INN)
    • BPBio1_000781
    • AS-58497
    • KBio3_001980
    • DivK1c_000048
    • Tox21_110554
    • P1952
    • Spectrum_001347
    • BDBM50112448
    • SPBio_002630
    • FOSFOSAL [WHO-DD]
    • NCGC00016668-01
    • IDI1_000048
    • Pharmakon1600-01502012
    • 6064-83-1
    • NCGC00094938-01
    • UR-1521
    • 2PB
    • DTXCID7025394
    • CS-0013063
    • Tox21_110554_1
    • FFKUDWZICMJVPA-UHFFFAOYSA-N
    • KBioSS_001827
    • Aydolid (TN)
    • Spectrum5_001180
    • CCG-39194
    • NSC46475
    • KBio2_001827
    • E78152
    • NSC 46475
    • BRD-K28687144-001-02-0
    • NCGC00016668-03
    • 124X2V25W4
    • Disodium salicylphosphate
    • Prestwick_30
    • KBioGR_001597
    • 4-10-00-00142 (Beilstein Handbook Reference)
    • SPBio_001355
    • UNII-124X2V25W4
    • Salicylic acid, dihydrogen phosphate
    • F9995-1274
    • AB00052254_04
    • FOSFOSAL [MI]
    • NSC-46475
    • SCHEMBL23401
    • AB00052254
    • HMS1921D06
    • s5729
    • FT-0626545
    • HMS3714D11
    • MFCD00042645
    • BRD-K28687144-001-08-7
    • Protalgia
    • Benzoic acid, 2-(phosphonooxy)-(9CI)
    • benzoic acid, 2-phosphonooxy-
    • FOSFOSAL (MART.)
    • 2-Carboxyphenylphosphoric acid
    • Fosfosalum (INN-Latin)
    • BRD-K28687144-001-07-9
    • DB-053679
    • o-cpp cpd
    • MDL: MFCD00042645
    • Inchi: 1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)
    • Chiave InChI: FFKUDWZICMJVPA-UHFFFAOYSA-N
    • Sorrisi: P(=O)(O[H])(O[H])OC1=C([H])C([H])=C([H])C([H])=C1C(=O)O[H]
    • BRN: 2619142

Proprietà calcolate

  • Massa esatta: 217.99800
  • Massa monoisotopica: 217.998
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 259
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 0
  • Superficie polare topologica: 104
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.7±0.1 g/cm3
  • Punto di fusione: 159.0 to 163.0 deg-C
  • Punto di ebollizione: 482.3°C at 760 mmHg
  • Punto di infiammabilità: 245.5±29.3 °C
  • Coefficiente di ripartizione dell'acqua: Soluble in water.
  • PSA: 113.87000
  • LogP: 0.85630
  • Merck: 4255
  • Solubilità: Non determinato
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

2-(Phosphonooxy)benzoic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P264-P270-P301+P312+P330-P501
  • WGK Germania:3
  • Codice categoria di pericolo: 22-36/37/38
  • Istruzioni di sicurezza: S26-S36
  • RTECS:VO2770000
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22
  • Tossicità:LD50 in male, female mice, male, female rats at pH 1.0, aq soln (mg/kg): 94, 105, 153, 257 i.v.; 352, 253, 338, 360 i.p.; 1455, 1539, 1104, 1213 orally; at pH 3.5 (mg/kg): 117, 118, 207, 215 i.v.; 1592, 1483, 1085, 1128 i.p.; 1702, 2007, 1685, 2225 orally (Sanchez)
  • Termine di sicurezza:S22;S36/37
  • Condizioni di conservazione:0-10°C

2-(Phosphonooxy)benzoic acid Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

2-(Phosphonooxy)benzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-240218-0.5g
2-(phosphonooxy)benzoic acid
6064-83-1 95%
0.5g
$95.0 2024-06-19
Enamine
EN300-240218-5.0g
2-(phosphonooxy)benzoic acid
6064-83-1 95%
5.0g
$326.0 2024-06-19
Chemenu
CM156885-10g
2-(Phosphonooxy)benzoic acid
6064-83-1 95+%
10g
$394 2022-12-31
Life Chemicals
F9995-1274-0.5g
2-(phosphonooxy)benzoic acid
6064-83-1 95%+
0.5g
$46.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P867906-250mg
2-(Phosphonooxy)benzoic Acid
6064-83-1 ≥97%
250mg
¥278.00 2022-09-28
Apollo Scientific
BIC1059-1g
2-Carboxyphenyl phosphate
6064-83-1
1g
£52.00 2025-02-19
Apollo Scientific
BIC1059-5g
2-Carboxyphenyl phosphate
6064-83-1
5g
£125.00 2025-02-19
S e l l e c k ZHONG GUO
S5729-25mg
Fosfosal
6064-83-1 98%
25mg
¥2375.22 2023-09-15
TRC
P320975-50mg
2-(Phosphonooxy)benzoic Acid
6064-83-1
50mg
$ 65.00 2022-06-03
Cooke Chemical
F729023-25g
2-Carboxyphenyl phosphate
6064-83-1 Null
25g
RMB 11563.20 2025-02-21

2-(Phosphonooxy)benzoic acid Letteratura correlata

  • 1. Intramolecular general acid catalysis of phosphate monoester hydrolysis. The hydrolysis of salicyl phosphate
    R. H. Bromilow,A. J. Kirby J. Chem. Soc. Perkin Trans. 2 1972 149
  • 2. Kinetic and equilibrium studies of the copper(II) promoted hydrolysis of salicyl phosphate. A rate acceleration of 108 for the hydrolysis of a phosphate monoester dianion
    Robert W. Hay,Arup K. Basak,Mahesh P. Pujari J. Chem. Soc. Dalton Trans. 1986 2029
  • 3. Intramolecular catalysis of phosphate triester hydrolysis. Nucleophilic catalysis by the neighbouring carboxyl group of the hydrolysis of dialkyl 2-carboxyphenyl phosphates
    R. H. Bromilow,S. A. Khan,A. J. Kirby J. Chem. Soc. B 1971 1091
  • 4. Index of subjects, 1972
  • 5. Intramolecular general acid catalysis of intramolecular nucleophilic catalysis of the hydrolysis of a phosphate diester
    Katherine W. Y. Abell,Anthony J. Kirby J. Chem. Soc. Perkin Trans. 2 1983 1171
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:6064-83-1)2-(Phosphonooxy)benzoic acid
A832826
Purezza:99%/99%/99%
Quantità:25mg/50mg/100mg
Prezzo ($):231.0/361.0/542.0